6-Bromo-5,7-dimethyl-v-triazolo[4,5-b]pyridine
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Overview
Description
6-Bromo-5,7-dimethyl-v-triazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 6th position and two methyl groups at the 5th and 7th positions on the triazolopyridine ring. It is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5,7-dimethyl-v-triazolo[4,5-b]pyridine can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the reaction of hydrazonoyl halides with appropriate precursors in the presence of ethanol and triethylamine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and other advanced techniques can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5,7-dimethyl-v-triazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using appropriate reagents.
Cycloaddition Reactions: The triazolopyridine ring can participate in cycloaddition reactions to form fused heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and azides for cycloaddition reactions. Reaction conditions often involve the use of solvents like ethanol and pyridine, and catalysts such as copper acetate .
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridines and fused heterocyclic compounds with potential biological activities .
Scientific Research Applications
6-Bromo-5,7-dimethyl-v-triazolo[4,5-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used in the synthesis of bioactive compounds with potential therapeutic applications, such as anticancer and antimicrobial agents.
Material Science: The compound is utilized in the development of materials with specific properties, such as fluorescence and conductivity.
Biological Studies: It serves as a tool for studying various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 6-Bromo-5,7-dimethyl-v-triazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biological processes such as cell proliferation and signal transduction . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Bromo-5,7-dimethyl-v-triazolo[4,5-b]pyridine include:
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolopyridine core but differ in the position of the nitrogen atoms and substituents.
Thiazolo[4,5-b]pyridines: These compounds have a thiazole ring fused to the pyridine ring, offering different biological activities and applications.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and methyl groups enhances its reactivity and potential for forming diverse derivatives with various applications .
Properties
IUPAC Name |
6-bromo-5,7-dimethyl-2H-triazolo[4,5-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4/c1-3-5(8)4(2)9-7-6(3)10-12-11-7/h1-2H3,(H,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSDVTBWNPFHKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=NNN=C12)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704486 |
Source
|
Record name | 6-Bromo-5,7-dimethyl-2H-[1,2,3]triazolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121655-34-3 |
Source
|
Record name | 6-Bromo-5,7-dimethyl-2H-[1,2,3]triazolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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